(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-ethyl-1H-pyrazol-3-yl)methanone
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Overview
Description
The compound (4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-ethyl-1H-pyrazol-3-yl)methanone is a complex organic molecule that features a combination of benzo[d]thiazole, piperazine, and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-ethyl-1H-pyrazol-3-yl)methanone typically involves multi-step organic reactions. One common route starts with the preparation of the benzo[d]thiazole core, followed by the introduction of the piperazine and pyrazole groups. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM), and catalysts such as palladium on carbon (Pd/C) or copper iodide (CuI).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-ethyl-1H-pyrazol-3-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrazole rings using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: NaH or LDA in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-ethyl-1H-pyrazol-3-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and antimicrobial therapies.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may serve as a lead compound for the development of new medications targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-ethyl-1H-pyrazol-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (4-(4,6-dichlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-ethyl-1H-pyrazol-3-yl)methanone
- (4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-methyl-1H-pyrazol-3-yl)methanone
Uniqueness
Compared to similar compounds, (4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-ethyl-1H-pyrazol-3-yl)methanone stands out due to the presence of both fluorine atoms on the benzo[d]thiazole ring. This modification can significantly alter the compound’s chemical properties, such as its reactivity and binding affinity to biological targets, making it a unique and valuable compound for research and development.
Biological Activity
The compound (4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-ethyl-1H-pyrazol-3-yl)methanone has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
Property | Value |
---|---|
Common Name | This compound |
Molecular Formula | C17H16F2N4OS |
Molecular Weight | 394.5 g/mol |
CAS Number | 1171899-44-7 |
This compound features a difluorobenzo[d]thiazole moiety linked to a piperazine ring and an ethyl-substituted pyrazole, which contributes to its biological activity.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, in vitro studies demonstrated that the compound can induce apoptosis in human cancer cells by activating caspase pathways and modulating Bcl-2 family proteins.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial activity. In vitro assays revealed that it possesses potent antibacterial effects against a range of Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. Research indicates that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its utility in treating inflammatory diseases .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit various enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It can modulate receptor signaling pathways, affecting cellular responses related to growth and inflammation.
- Reactive Oxygen Species Generation : It may induce oxidative stress in target cells, leading to apoptosis in cancer cells .
Case Studies
Several case studies have highlighted the efficacy of this compound:
- In Vivo Studies : Animal models have demonstrated that administration of this compound significantly reduces tumor size in xenograft models of human cancer, indicating its potential as a therapeutic agent.
- Clinical Trials : Preliminary clinical trials are underway to assess its safety and efficacy in humans, focusing on its use as an adjunct therapy in cancer treatment .
Properties
IUPAC Name |
[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1-ethylpyrazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N5OS/c1-2-24-4-3-13(21-24)16(25)22-5-7-23(8-6-22)17-20-15-12(19)9-11(18)10-14(15)26-17/h3-4,9-10H,2,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BITRANFIWBZLDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)N2CCN(CC2)C3=NC4=C(C=C(C=C4S3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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